

Application Notes and Protocols for Antimony-Based Photovoltaic Cell Fabrication

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Compound of Interest

Compound Name: Antimony sulfate

Cat. No.: B147869

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A Note on the Use of **Antimony Sulfate**: Extensive review of current scientific literature does not indicate that **antimony sulfate** ($\text{Sb}_2(\text{SO}_4)_3$) is a commonly utilized or preferred precursor for the fabrication of antimony-based photovoltaic cells, such as those with an antimony sulfide (Sb_2S_3) or antimony sulfoselenide ($\text{Sb}_2(\text{S},\text{Se})_3$) absorber layer. The predominant methods for depositing these thin films, including Chemical Bath Deposition (CBD) and hydrothermal synthesis, typically employ other antimony sources like antimony chloride (SbCl_3) or potassium antimony tartrate. Consequently, the following application notes and protocols focus on these well-documented and established methods for the fabrication of high-efficiency antimony-based solar cells.

Overview of Antimony Sulfide (Sb_2S_3) Photovoltaics

Antimony sulfide (Sb_2S_3) has emerged as a promising material for thin-film solar cells due to its earth-abundant and low-toxicity constituents, a suitable direct bandgap of approximately 1.7 eV, and a high absorption coefficient. These properties make it an excellent candidate for single-junction devices and as a top cell in tandem solar cell configurations.

This document provides detailed protocols for two of the most common solution-based methods for Sb_2S_3 thin-film deposition: Chemical Bath Deposition (CBD) and Hydrothermal Synthesis.

Performance of Antimony-Based Solar Cells

The following tables summarize the performance of antimony sulfide and sulfoselenide solar cells fabricated using the described methods.

Table 1: Performance of Sb_2S_3 and $\text{Sb}_2(\text{S},\text{Se})_3$ Solar Cells Fabricated by Chemical Bath Deposition (CBD)

Antimony Precursor	Sulfur/Selenium Source(s)	Device Structure	V_{oc} (V)	J_{sc} (mA/cm ²)	FF (%)	PCE (%)	Reference
SbCl_3 & Sodium Citrate	$\text{Na}_2\text{S}_2\text{O}_3$ & Thioacetamide	FTO/CdS / Sb_2S_3 /s piro-OMeTAD /Au	0.78	16.89	58.0	7.63	[cite:]
Antimony Potassium Tartrate	$\text{Na}_2\text{S}_2\text{O}_3$ & Thioacetamide	FTO/CdS / $\text{Sb}_2(\text{S},\text{Se})_3$ /HTL/Au	0.625	22.98	57.6	8.27	[1][2]
Not Specified	Not Specified	FTO/CdS / Sb_2Se_3 /HTL/Au	-	-	-	10.57	[3][4]

Table 2: Performance of Sb_2S_3 and $\text{Sb}_2(\text{S},\text{Se})_3$ Solar Cells Fabricated by Hydrothermal Synthesis

Antimony Precursor	Sulfur/Selenium Source(s)	Device Structure	V_{oc} (V)	J_{sc} (mA/cm ²)	FF (%)	PCE (%)	Reference
Not Specified	Not Specified	FTO/CdS/Sb ₂ S ₃ /HTL/Au	-	-	-	7.69	[5]
Not Specified	Not Specified	FTO/CdS/Sb ₂ (S,S e) ₃ /HTL/Au	-	-	-	10.0	[6][7]
Not Specified	Not Specified	FTO/CdS/Sb ₂ (S,S e) ₃ /HTL/Au	-	-	-	8.48	[8][9]
Not Specified	Na ₂ S ₄ O ₆	FTO/CdS/Sb ₂ S ₃ /HTL/Au	-	-	-	8.03	[10]
Potassium Antimony Tartrate	Selenous acid	Mo/Sb ₂ S ₃ /TiO ₂ /PT	-	17.1	28.7	-	[4][11]

Experimental Protocols

Protocol for Chemical Bath Deposition (CBD) of Sb₂S₃ Thin Films

This protocol is based on the use of antimony chloride as the antimony source.

Materials and Reagents:

- Fluorine-doped Tin Oxide (FTO) coated glass substrates

- Antimony Trichloride (SbCl_3)
- Sodium Citrate
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Thioacetamide
- Deionized (DI) water
- Acetone, Isopropanol (IPA)
- Spiro-OMeTAD (for Hole Transport Layer)
- Gold (Au) for back contact

Equipment:

- Ultrasonic bath
- Hot plate with magnetic stirrer
- Beakers and graduated cylinders
- Spin coater
- Thermal evaporator

Procedure:

- Substrate Cleaning:
 - Clean the FTO substrates by sequential ultrasonication in DI water, acetone, and IPA for 15 minutes each.
 - Dry the substrates with a nitrogen gun.
- Deposition of CdS Buffer Layer (if required):

- A thin layer of Cadmium Sulfide (CdS) is often deposited on the FTO substrate to serve as an electron transport layer. This can be done via a separate CBD process.
- Preparation of the CBD Solution:
 - Prepare an aqueous solution of sodium citrate.
 - Dissolve SbCl_3 in the sodium citrate solution with stirring to form a stable antimony precursor solution.
 - In a separate beaker, dissolve $\text{Na}_2\text{S}_2\text{O}_3$ and thioacetamide in DI water.
 - Mix the two solutions to form the final chemical bath. A typical molar ratio is SbCl_3 : sodium citrate : $\text{Na}_2\text{S}_2\text{O}_3$: thioacetamide = 1 : 2.3 : 1.5 : 0.5.
- Deposition of Sb_2S_3 :
 - Immerse the cleaned FTO/CdS substrates vertically into the chemical bath.
 - Heat the bath to the desired temperature (e.g., 90°C) and maintain for a specific duration (e.g., 6 hours) with gentle stirring.
 - After deposition, remove the substrates and rinse them thoroughly with DI water to remove any loosely adhered particles.
 - Dry the substrates with a nitrogen gun.
- Annealing:
 - Anneal the FTO/CdS/ Sb_2S_3 stack in an inert atmosphere (e.g., nitrogen or argon) at a temperature of around $300\text{-}350^\circ\text{C}$ for 10-30 minutes to improve crystallinity.
- Device Completion:
 - Deposit a hole transport layer (HTL), such as Spiro-OMeTAD, onto the Sb_2S_3 layer via spin coating.

- Finally, deposit the back contact (e.g., Gold) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Protocol for Hydrothermal Synthesis of $\text{Sb}_2(\text{S,Se})_3$ Thin Films

This protocol is based on the use of potassium antimony tartrate as the antimony source.

Materials and Reagents:

- FTO coated glass substrates
- Potassium Antimony Tartrate
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Selenourea
- Deionized (DI) water
- Acetone, Isopropanol (IPA)

Equipment:

- Ultrasonic bath
- Teflon-lined stainless-steel autoclave
- Oven
- Spiro-OMeTAD (for Hole Transport Layer)
- Gold (Au) for back contact

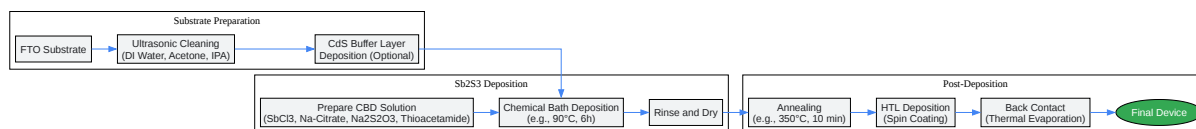
Procedure:

- Substrate Cleaning:
 - Clean the FTO substrates as described in the CBD protocol.

- Deposition of CdS Buffer Layer (if required):
 - Deposit a CdS layer on the FTO substrate.
- Preparation of the Hydrothermal Solution:
 - Dissolve potassium antimony tartrate, sodium thiosulfate, and selenourea in DI water in a beaker. The ratio of S to Se can be varied to tune the bandgap of the resulting $\text{Sb}_2(\text{S},\text{Se})_3$ film.
- Hydrothermal Reaction:
 - Place the cleaned FTO/CdS substrates inside a Teflon-lined stainless-steel autoclave.
 - Pour the prepared precursor solution into the autoclave.
 - Seal the autoclave and place it in an oven at a specific temperature (e.g., 135°C) for a set duration (e.g., 225 minutes).
- Post-Reaction Treatment:
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Remove the substrates, rinse them with DI water, and dry with a nitrogen gun.
- Annealing:
 - Anneal the FTO/CdS/ $\text{Sb}_2(\text{S},\text{Se})_3$ stack in an inert atmosphere at a temperature of around 350°C for 10 minutes.
- Device Completion:
 - Complete the device by depositing the HTL and the back contact as described in the CBD protocol.

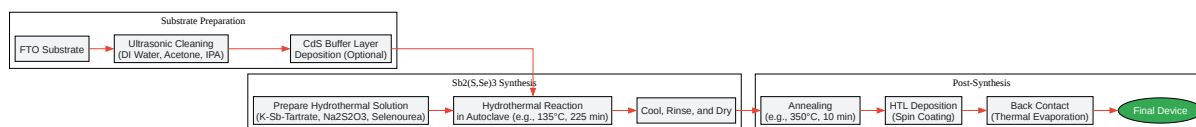
Visualized Workflows

The following diagrams illustrate the experimental workflows for the fabrication of antimony-based solar cells.



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Caption: Workflow for Sb_2S_3 Solar Cell Fabrication via Chemical Bath Deposition.



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